![molecular formula C16H12O4 B14229182 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- CAS No. 528584-58-9](/img/structure/B14229182.png)
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- is a chiral compound belonging to the class of isobenzofuranones. This compound is characterized by its unique structure, which includes a benzoyloxy group attached to the methyl group at the third position of the isobenzofuranone ring. The (3S)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- typically involves the esterification of 3-hydroxymethyl-1(3H)-isobenzofuranone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isobenzofuranones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The (3S)- configuration can also affect the compound’s ability to fit into the active sites of target proteins, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3R)-: The enantiomer of the (3S)- compound, which may have different biological activities due to its stereochemistry.
1(3H)-Isobenzofuranone, 3-[(methoxy)methyl]-, (3S)-: A similar compound with a methoxy group instead of a benzoyloxy group, which can influence its reactivity and interactions.
1(3H)-Isobenzofuranone, 3-[(acetoxy)methyl]-, (3S)-: Another analog with an acetoxy group, which may have different chemical and biological properties.
Uniqueness
1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)- is unique due to its specific stereochemistry and the presence of the benzoyloxy group, which can significantly influence its chemical reactivity and biological activity. The (3S)- configuration can lead to different interactions with molecular targets compared to its (3R)- enantiomer, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
528584-58-9 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
[(1S)-3-oxo-1H-2-benzofuran-1-yl]methyl benzoate |
InChI |
InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)19-10-14-12-8-4-5-9-13(12)16(18)20-14/h1-9,14H,10H2/t14-/m1/s1 |
InChI-Schlüssel |
QBLXCKOUNWURKQ-CQSZACIVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


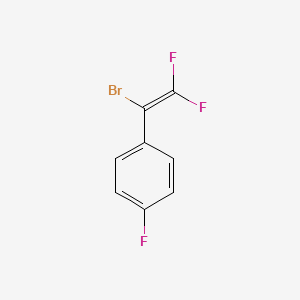
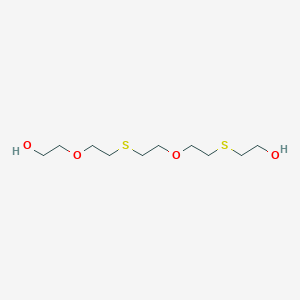
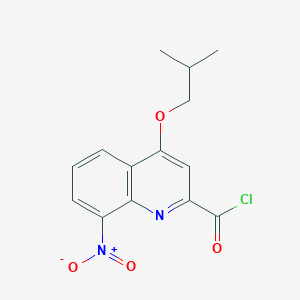
methanone](/img/structure/B14229133.png)
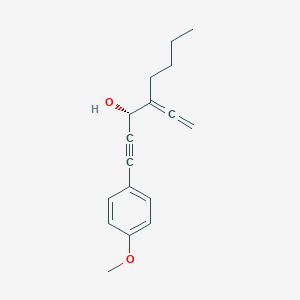

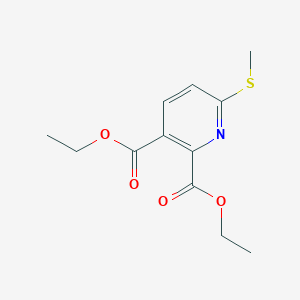
![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)

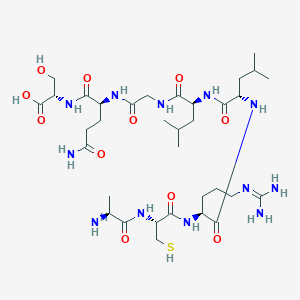
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
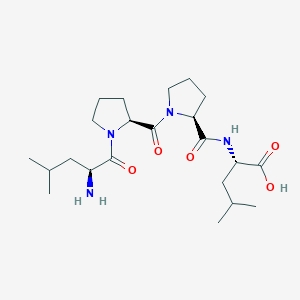
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)

